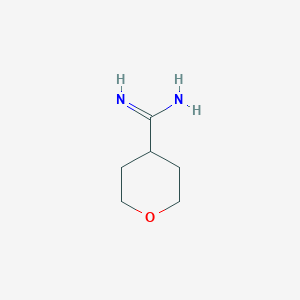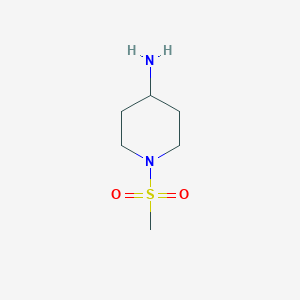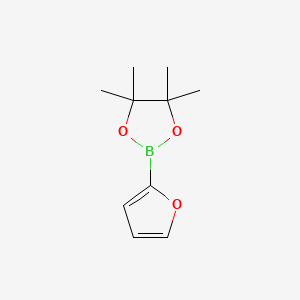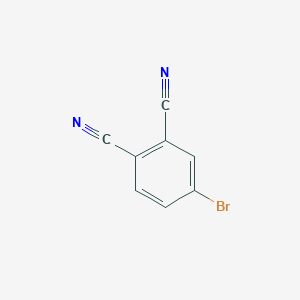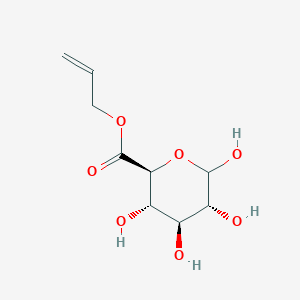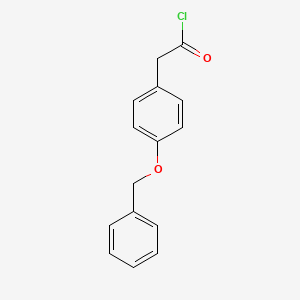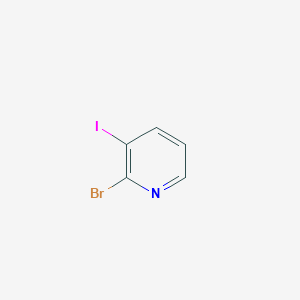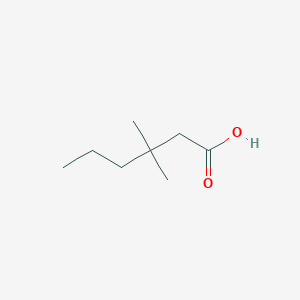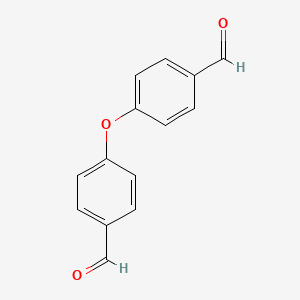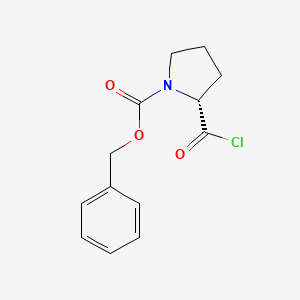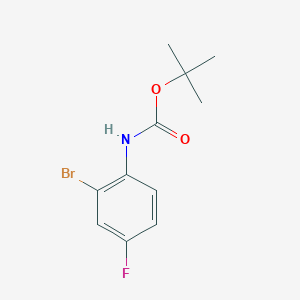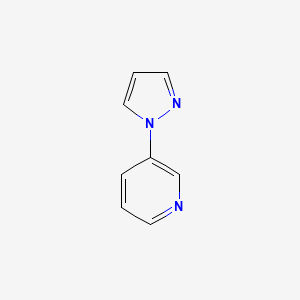
3-Bromo-1,1-dichloroprop-1-ene
Overview
Description
Biochemical Analysis
Biochemical Properties
3-Bromo-1,1-dichloroprop-1-ene plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through halogen bonding and electrophilic addition reactions. For instance, it can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids . These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, affecting the redox balance within cells and potentially causing DNA damage . Additionally, it may disrupt normal cellular processes by interfering with membrane integrity and protein function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The electrophilic nature of this compound allows it to form covalent bonds with DNA and proteins, resulting in modifications that affect their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic DNA damage . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on physiological functions. Higher doses can lead to toxic effects, including liver and kidney damage, neurological impairment, and increased mortality . Threshold effects are observed, where a certain dosage level must be reached before significant adverse effects occur. Understanding these dosage effects is crucial for assessing the compound’s safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for detoxification and biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the compound’s toxicity and efficacy, as well as its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters . The compound’s distribution is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms. Understanding these transport and distribution dynamics is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals . Post-translational modifications may also play a role in directing the compound to particular organelles. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-dichloroprop-1-ene typically involves the halogenation of propene derivatives. One common method includes the reaction of 1,1-dichloropropene with bromine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as triethylbenzylammonium chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound often employs continuous automatic preparation methods. For instance, the reaction of 1,2,3-trichloropropane with liquid caustic soda in the presence of a catalyst can yield this compound . This method is advantageous due to its high yield, safety, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-dichloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents like hydrogen halides and water can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Addition Reactions: Products include halohydrins and other addition products.
Scientific Research Applications
3-Bromo-1,1-dichloroprop-1-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymerization Reactions: The compound is used in polymerization reactions to create specialized polymers.
Pharmaceutical Research: It is used in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dichloroprop-1-ene involves its ability to undergo halogenation and substitution reactions. The bromine and chlorine atoms in the compound can interact with various molecular targets, leading to the formation of new chemical bonds . This reactivity makes it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloropropene: Similar in structure but lacks the bromine atom.
1,3-Dichloropropene: Contains two chlorine atoms but in different positions.
3,3-Dichloro-2-propenyl bromide: Similar halogenation pattern but different molecular structure.
Uniqueness
3-Bromo-1,1-dichloroprop-1-ene is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly useful in specialized synthetic applications and research .
Properties
IUPAC Name |
3-bromo-1,1-dichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrCl2/c4-2-1-3(5)6/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURNZDCVGWDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505398 | |
| Record name | 3-Bromo-1,1-dichloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36469-73-5 | |
| Record name | 3-Bromo-1,1-dichloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1,1-dichloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



